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Compound of Interest

Compound Name: Osi-930

Cat. No.: B1683839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of OSI-930 in

murine models, a critical aspect for preclinical assessment and translational research. OSI-930
is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth

and angiogenesis.[1] Understanding its absorption, distribution, metabolism, and excretion

(ADME) profile in mice is essential for designing efficacious in vivo studies and predicting its

clinical behavior.

Core Pharmacokinetic Parameters
The pharmacokinetic profile of OSI-930 in mice has been characterized following oral

administration across a range of doses. The key parameters, including maximum plasma

concentration (Cmax), time to reach maximum concentration (Tmax), and area under the

plasma concentration-time curve (AUC), are summarized below. These values have been

estimated from graphical representations of plasma concentration-time profiles from key

studies.
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Dose (mg/kg,
p.o.)

Estimated
Cmax (µg/mL)

Estimated
Tmax (hr)

Estimated AUC
(µg·hr/mL)

Study Model

10 ~0.5 ~2 ~2.5

Nude mice with

HMC-1

xenografts

25 ~1.2 ~4 ~10

Nude mice with

HMC-1

xenografts

50 ~2.5 ~6 ~25

Nude mice with

HMC-1

xenografts

100 ~4.0 ~6 ~50

Nude mice with

NCI-H526

xenografts

200 ~7.0 ~8 >100

Nude mice with

NCI-H526

xenografts

Data in this table are estimated from figures presented in Garton et al., 2006.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

The following protocols are based on published preclinical evaluations of OSI-930 in mice.

Pharmacokinetic Study Protocol
This protocol outlines the key steps for assessing the pharmacokinetic profile of OSI-930 in

mice following oral administration.
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Caption: Workflow for a typical pharmacokinetic study of OSI-930 in mice.

Methodology Details:
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Animal Models: Studies have utilized immunodeficient mice (e.g., nude mice) bearing human

tumor xenografts, such as HMC-1 (human mast cell leukemia) or NCI-H526 (small cell lung

cancer), to assess pharmacokinetics in a disease-relevant context.[1]

Drug Formulation and Administration: OSI-930 is typically formulated in a vehicle suitable for

oral administration, such as a 1:1 (v/v) solution of polyethylene glycol 400 (PEG-400) and

water. Administration is performed via oral gavage to ensure accurate dosing.

Dosing Regimen: Single-dose pharmacokinetic studies involve administering a range of

doses (e.g., 10, 25, 50, 100, and 200 mg/kg) to different cohorts of mice.

Blood Sampling: Blood samples are collected at multiple time points post-administration

(e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to construct a plasma concentration-time profile.

Plasma Analysis: Plasma concentrations of OSI-930 are quantified using a validated

analytical method, typically high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to

calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-

compartmental analysis.

Signaling Pathways
OSI-930 exerts its anti-tumor effects by inhibiting the c-Kit and VEGFR-2 signaling pathways.

Understanding these pathways is crucial for interpreting pharmacodynamic data and the

mechanism of action of the drug.

c-Kit Signaling Pathway
The binding of Stem Cell Factor (SCF) to c-Kit triggers receptor dimerization and

autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation,

survival, and differentiation. OSI-930 inhibits the ATP-binding site of c-Kit, thereby blocking

these downstream signals.
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Caption: Inhibition of the c-Kit signaling pathway by OSI-930.

VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells is a key step in angiogenesis. This interaction

leads to receptor dimerization, autophosphorylation, and the activation of signaling pathways

that promote endothelial cell proliferation, migration, and survival. OSI-930 targets the kinase

activity of VEGFR-2, thereby inhibiting angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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